molecular formula C10H15NO4S B2522608 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034210-34-7

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2522608
CAS No.: 2034210-34-7
M. Wt: 245.29
InChI Key: FVQDUCQPDYYFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves a series of cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using organocatalysis. The formal [4 + 2] cycloaddition reaction enabled by organocatalysis allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials .

Chemical Reactions Analysis

Types of Reactions

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original bicyclic structure.

Scientific Research Applications

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets through its bicyclic framework. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is unique due to the presence of the oxolane and thia-azabicyclic moieties, which provide distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDUCQPDYYFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.